4-Bromo-5-nitro-isoquinoline-1-carbaldehyde
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Description
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a useful research compound. Its molecular formula is C10H5BrN2O3 and its molecular weight is 281.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is involved in diverse chemical reactions and synthesis processes. For instance, it is used in the synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline, as explored by Iddon et al. (1995), indicating its utility in generating complex organic compounds (Iddon, Petersen, Becher, & Christensen, 1995). Similarly, Rey et al. (1985) have utilized this compound in the synthesis of 8-substituted 2-Methyl-1,2,3,4-tetrahydroisoquinolines, demonstrating its role in producing isoquinoline derivatives (Rey, Vergnani, & Dreiding, 1985).
Catalysis and Reaction Mechanisms
Cho and Patel (2006) reported the use of this compound in a palladium-catalyzed synthesis route for isoquinolines, showcasing its application in catalyst-driven synthetic processes (Cho & Patel, 2006). Voskressensky et al. (2010) also illustrated its use in generating pyrrolo[2,1-a]isoquinolines, further emphasizing its versatility in organic synthesis (Voskressensky et al., 2010).
Biomedical Research Applications
In the realm of biomedical research, Liu et al. (1995) explored the synthesis of various derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazones, including this compound, for evaluating their antineoplastic activity (Liu, Lin, Penketh, & Sartorelli, 1995). Additionally, Sunderland et al. (2011) investigated its use in the synthesis of isoquinolin-1-ones and identified a potent inhibitor of poly(ADP-ribose)polymerase-2 (PARP-2), highlighting its potential in drug discovery (Sunderland et al., 2011).
Diverse Chemical Applications
Further, Bałczewski et al. (1990) demonstrated its role in the synthesis of aaptamine from 6,7-dimethoxy-1-methylisoquinoline, indicating its application in the creation of complex chemical structures (Bałczewski, Mallon, Street, & Joule, 1990). Gen-sheng (2008) also utilized it in the synthesis of various isoquinoline derivatives, showcasing its versatility in chemical synthesis (Yang Gen-sheng, 2008).
Properties
IUPAC Name |
4-bromo-5-nitroisoquinoline-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O3/c11-7-4-12-8(5-14)6-2-1-3-9(10(6)7)13(15)16/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDPNLVFWNCAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445839 |
Source
|
Record name | 4-bromo-5-nitro-isoquinoline-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171880-56-1 |
Source
|
Record name | 4-bromo-5-nitro-isoquinoline-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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